1-(4-ethoxyphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
Description
This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Properties
Molecular Formula |
C20H16F3N3O3 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C20H16F3N3O3/c1-2-29-14-9-7-13(8-10-14)26-12-11-17(27)18(25-26)19(28)24-16-6-4-3-5-15(16)20(21,22)23/h3-12H,2H2,1H3,(H,24,28) |
InChI Key |
GBMNZZUMXHSZOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethylphenyl group exhibits limited nucleophilic substitution due to the electron-withdrawing nature of CF₃, but the ethoxyphenyl moiety participates in reactions under specific conditions:
-
Ether cleavage : Treatment with HI or HBr at 110–130°C removes the ethoxy group via SN2 mechanism.
-
Aromatic electrophilic substitution : Bromination occurs at the para position of the ethoxyphenyl ring using Br₂/FeBr₃, yielding mono-brominated derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Ether cleavage | HI (48%), 130°C | Phenolic derivative | 62–68 |
| Bromination | Br₂/FeBr₃, 0°C | 1-(4-ethoxy-3-bromophenyl)-... | 55 |
Oxidation and Reduction
The dihydropyridazine core undergoes redox transformations:
-
Oxidation : MnO₂ in DCM oxidizes the 1,4-dihydropyridazine to a pyridazine derivative, enhancing aromaticity.
-
Reduction : NaBH₄/CeCl₃ selectively reduces the carbonyl group to a hydroxyl group without affecting the CF₃ group.
Hydrolysis Reactions
Controlled hydrolysis modifies the carboxamide and ester functionalities:
-
Acidic hydrolysis (6M HCl, reflux): Cleaves the carboxamide to a carboxylic acid.
-
Basic hydrolysis (NaOH/EtOH): Converts ethoxy groups to hydroxyl derivatives.
| Substrate | Conditions | Product |
|---|---|---|
| Carboxamide | 6M HCl, 12 hr | 1-(4-ethoxyphenyl)-4-oxo-...-3-carboxylic acid |
| Ethoxy group | 10% NaOH, 80°C | 1-(4-hydroxyphenyl)-... |
Cyclization and Ring Modification
The dihydropyridazine ring participates in annulation reactions:
-
Huisgen cycloaddition : With NaN₃/CuI, forms triazole-fused derivatives under click chemistry conditions .
-
Ring expansion : Reacts with diketene in THF to form seven-membered lactams.
Mechanistic pathway for triazole formation :
Catalytic Functionalization
Palladium-catalyzed cross-couplings enable structural diversification:
-
Suzuki-Miyaura : Boronic acids couple at C-6 of the pyridazine ring using Pd(PPh₃)₄/K₂CO₃.
-
Buchwald-Hartwig amination : Introduces aryl amines at C-2 with Xantphos/Pd₂(dba)₃.
| Coupling Type | Catalyst System | Substituent Introduced |
|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aryl/heteroaryl |
| Buchwald | Pd₂(dba)₃/Xantphos | N-alkyl/aryl |
Solvent and Temperature Effects
Reaction outcomes depend critically on solvent polarity:
-
DMSO : Accelerates SNAr reactions at the trifluoromethylphenyl group.
-
Toluene : Preferred for thermal cyclizations (Δ = 110°C).
Kinetic data for hydrolysis :
| Solvent | k (hr⁻¹) | t₁/₂ (hr) |
|---|---|---|
| H₂O | 0.15 | 4.6 |
| DMF | 0.02 | 34.7 |
Scientific Research Applications
Recent studies have highlighted the biological activities associated with this compound, particularly its potential as an anticancer agent and its role in enzyme inhibition.
Anticancer Research
- Mechanism of Action : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicate that it can induce apoptosis (programmed cell death) in various cancer cell lines by disrupting cellular signaling pathways.
- Case Study : A study investigating the effects of this compound on glioblastoma cells demonstrated significant cytotoxicity, suggesting its potential as a therapeutic agent against aggressive brain tumors .
Enzyme Inhibition
- Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. Preliminary results indicate that it may exhibit moderate inhibitory activity comparable to established drugs like rivastigmine .
- Potential Applications : Given its enzyme inhibition properties, this compound could be explored for developing treatments for neurodegenerative disorders.
Synthesis and Derivatives
The synthesis of 1-(4-ethoxyphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves several steps:
- Starting Materials : The synthesis typically starts with substituted phenyl derivatives and involves reactions such as acylation and cyclization.
- Derivatives : Variations of this compound have been synthesized to enhance its biological activity or modify its pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-ethoxyphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide:
This compound: Similar compounds include derivatives with different substituents on the pyridazine ring or variations in the phenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Biological Activity
The compound 1-(4-ethoxyphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 441.41 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCOc(cc1)ccc1N1N=C(C(Nc2cccc(C(F)(F)F)c2)=O)c(cccc2)c2C1=O
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit specific kinases associated with cancer cell growth and survival pathways, leading to reduced tumor viability.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against multiple cancer cell lines. The following table summarizes the findings from various studies on its efficacy:
Antimicrobial Activity
In addition to its anticancer properties, preliminary antimicrobial assays have shown that the compound possesses moderate activity against certain bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Breast Cancer Treatment :
- Combination Therapy in Lung Cancer :
- Antimicrobial Efficacy Against Resistant Strains :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
